

Physical and chemical properties of 2-Chloro-4,6-dimethylaniline

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylaniline

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An In-depth Technical Guide to 2-Chloro-4,6-dimethylaniline

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Foreword: Understanding the Core Utility of a Substituted Aniline

In the landscape of synthetic organic chemistry, the aniline scaffold is a cornerstone. Its utility as a precursor for pharmaceuticals, agrochemicals, and materials is well-established. However, the true power of this scaffold is realized through strategic substitution on the aromatic ring. The introduction of functional groups like halogens and alkyl moieties fundamentally alters the electronic and steric properties of the molecule, unlocking novel reaction pathways and enabling the synthesis of complex target structures.

This guide focuses on a specific, highly functionalized building block: **2-Chloro-4,6-dimethylaniline** (CAS No: 63133-82-4). The presence of a chloro group at the 2-position, flanked by methyl groups at positions 4 and 6, creates a unique chemical entity. The chloro group serves as a versatile handle for cross-coupling reactions, while the methyl groups and the inherent nature of the amino group dictate the regioselectivity of further aromatic substitutions. This document provides an in-depth analysis of its physical properties, chemical behavior, synthesis, and safety considerations, offering researchers and development professionals a comprehensive resource for its application.

Molecular Identity and Structural Characteristics

2-Chloro-4,6-dimethylaniline is an aromatic amine whose structure is key to its reactivity.^[1] The IUPAC name clearly defines the substitution pattern on the aniline ring.

- IUPAC Name: **2-chloro-4,6-dimethylaniline**^[2]
- Synonyms: 6-Chloro-2,4-dimethylaniline, 2-Chloro-4,6-xylidine^{[2][3]}
- CAS Number: 63133-82-4^{[2][3][4]}
- Molecular Formula: C₈H₁₀ClN^{[2][3][4]}
- Molecular Weight: 155.62 g/mol ^{[2][4]}

Structural Diagram

The arrangement of substituents on the benzene ring is depicted below.

Caption: Chemical structure of **2-Chloro-4,6-dimethylaniline**.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Appearance	Solid	[3][4]
Melting Point	38-40 °C	[4][5]
Boiling Point	Not specified, related isomers have high boiling points.	[4]
Density	1.11 g/mL at 25 °C	[4][5]
Flash Point	113 °C (235.4 °F) - closed cup	[4][5]
Solubility	Insoluble in water. Soluble in organic solvents like Chloroform and Methanol.	[6]
pKa	3.67±0.10 (Predicted)	[7]

Spectroscopic Profile

Structural elucidation and purity assessment rely heavily on spectroscopic techniques. The expected spectral characteristics of **2-Chloro-4,6-dimethylaniline** are consistent with its functional groups.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the two methyl (-CH₃) groups. The integration of these signals would correspond to a 2:2:6 proton ratio. The chemical shifts and splitting patterns provide detailed information about the electronic environment of each proton.
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum will display eight distinct signals, corresponding to the six carbons of the aromatic ring and the two methyl group carbons.
- Infrared (IR) Spectroscopy:** The IR spectrum is characterized by N-H stretching vibrations for the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic and methyl groups will be observed just below and above 3000 cm⁻¹.^[8] Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.^[2]

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to its molecular weight (155.62 g/mol). A characteristic ($M+2$) peak with approximately one-third the intensity of the M^+ peak will be present due to the isotopic abundance of ^{37}Cl .^[2]

Authoritative spectral data can be found in databases such as PubChem and those provided by commercial suppliers.^[2]

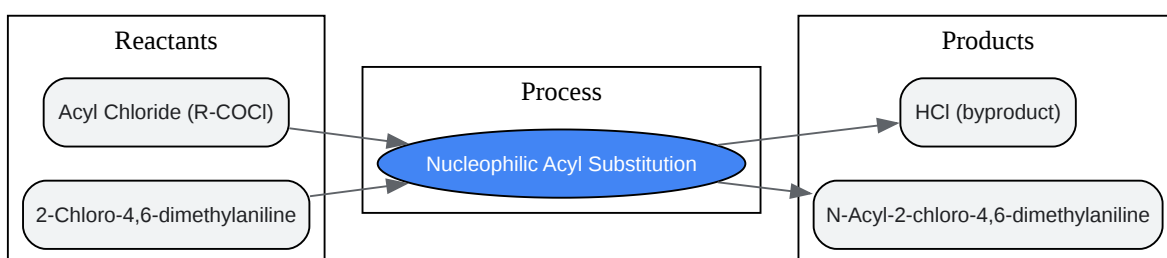
Chemical Reactivity and Synthetic Utility

The reactivity of **2-Chloro-4,6-dimethylaniline** is governed by the interplay of its three key functional components: the nucleophilic amino group, the activated aromatic ring, and the reactive chloro substituent.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a base. It readily participates in reactions such as:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to build more complex molecular architectures. For instance, reaction with chloroacetyl chloride is a key step in the synthesis of lidocaine-type molecules.^{[9][10]}
- Diazotization: Reaction with nitrous acid (generated in situ from NaNO_2 and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., $-\text{OH}$, $-\text{CN}$, $-\text{F}$, $-\text{Br}$).



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Caption: General workflow for the acylation of **2-Chloro-4,6-dimethylaniline**.

Electrophilic Aromatic Substitution

The aromatic ring is activated towards electrophilic substitution. The directing effects of the substituents must be considered:

- -NH₂ group: A powerful activating group and is ortho, para-directing.
- -CH₃ groups: Weakly activating groups and are ortho, para-directing.
- -Cl group: A deactivating group (due to induction) but is ortho, para-directing (due to resonance).

The combined effect of these groups makes the remaining unsubstituted positions on the ring (positions 3 and 5) highly susceptible to electrophilic attack. The steric hindrance from the adjacent methyl and chloro groups will also play a crucial role in determining the regiochemical outcome.

Cross-Coupling Reactions

The aryl chloride functionality is a key feature for synthetic diversification. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Notably, it has been used as a substrate in palladium-catalyzed cyanations to introduce a nitrile group onto the aromatic ring.^[7] This transforms the molecule into a valuable precursor for carboxylic acids, amides, or amines.

Synthesis Protocols

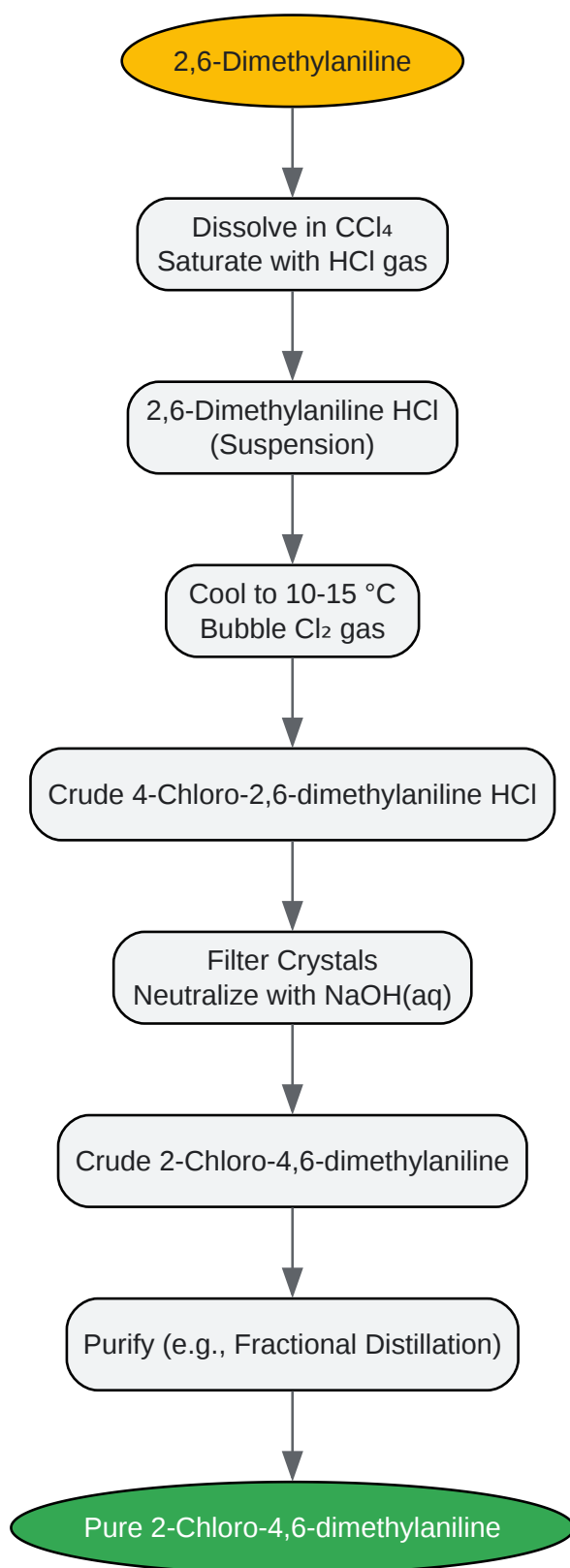
While various synthetic routes exist, a common laboratory and industrial approach involves the direct chlorination of the parent aniline, 2,6-dimethylaniline. A patented method highlights a process designed to favor the formation of the 4-chloro isomer.^[11]

Example Protocol: Chlorination of 2,6-Dimethylaniline Hydrochloride^[11]

Causality: This protocol utilizes the hydrochloride salt of the starting aniline. Protonating the strongly activating amino group converts it into a deactivating ammonium group ($-\text{NH}_3^+$), which directs incoming electrophiles (like Cl^+) to the para position, minimizing the formation of other isomers.

Step-by-Step Methodology:

- **Salt Formation:** Dissolve 2,6-dimethylaniline in an inert solvent (e.g., carbon tetrachloride). Saturate the solution with dry hydrogen chloride (HCl) gas at room temperature to precipitate the 2,6-dimethylaniline hydrochloride salt.
- **Chlorination:** Cool the resulting suspension to 10-15 °C. Pass chlorine (Cl_2) gas through the suspension over several hours while maintaining the temperature. The reaction progress can be monitored by techniques like TLC or GC.
- **Work-up:** After the reaction is complete, add dilute hydrochloric acid and azeotropically distill to remove the solvent.
- **Isolation:** Cool the remaining mixture to precipitate the crude 4-chloro-2,6-dimethylaniline hydrochloride. Filter the crystals.
- **Liberation of Free Base:** Dissolve the collected salt in water and neutralize with an aqueous base solution (e.g., sodium hydroxide) to liberate the free aniline.
- **Purification:** The crude product can be purified by extraction into an organic solvent followed by fractional distillation under reduced pressure to yield the pure **2-Chloro-4,6-dimethylaniline**.[\[11\]](#)



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Caption: Workflow for the synthesis of **2-Chloro-4,6-dimethylaniline**.

Applications in Research and Development

2-Chloro-4,6-dimethylaniline is primarily used as an organic building block and intermediate in the synthesis of more complex molecules.[\[1\]](#)[\[4\]](#)

- **Pharmaceutical Synthesis:** Substituted anilines are critical precursors for a vast array of active pharmaceutical ingredients (APIs). The structural motifs present in this molecule are found in compounds developed as kinase inhibitors and other targeted therapies. The related compound, 2-Chloro-6-methylaniline, is a known intermediate for the tyrosine kinase inhibitor dasatinib.[\[12\]](#)
- **Agrochemicals:** It serves as a starting material for the synthesis of certain pesticides and herbicides, where the specific substitution pattern is crucial for biological activity.
- **Dyes and Pigments:** The aniline core allows it to be used in the production of various dyes and pigments.

Safety, Handling, and Toxicology

As with many aromatic amines and chlorinated compounds, **2-Chloro-4,6-dimethylaniline** is hazardous and must be handled with appropriate precautions.

GHS Hazard Classification[\[2\]](#)

- **Acute Toxicity (Oral, Dermal, Inhalation):** Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).[\[2\]](#)[\[4\]](#)
- **Skin Corrosion/Irritation:** Causes skin irritation (H315).[\[2\]](#)[\[4\]](#)
- **Eye Damage/Irritation:** Causes serious eye irritation (H319).[\[2\]](#)[\[4\]](#)
- **Carcinogenicity:** Suspected of causing cancer (H351).[\[2\]](#)[\[4\]](#)
- **Specific Target Organ Toxicity:** May cause respiratory irritation (H335).[\[2\]](#)[\[4\]](#)

Handling and Storage

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. Use a certified respirator (e.g., N95 dust mask or equivalent) if dusts are generated.[4][5]
- Handling: Avoid all personal contact, including inhalation of dust.[13] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[13][14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention.[14]
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

This material must be disposed of as hazardous waste according to local, state, and federal regulations.[14]

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